molecular formula C20H30N6O4 B12901257 Arg-Pro-Phe CAS No. 16874-80-9

Arg-Pro-Phe

Cat. No.: B12901257
CAS No.: 16874-80-9
M. Wt: 418.5 g/mol
InChI Key: YFHATWYGAAXQCF-JYJNAYRXSA-N
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Description

Significance of Tripeptide Motifs in Biological Systems

Tripeptides are the smallest peptide sequences that can form a defined three-dimensional structure and present a specific spatial arrangement of side chains for interaction with biological targets such as receptors and enzymes. Their relatively small size allows for easier synthesis and modification compared to larger proteins, making them valuable tools in drug discovery and design. Tripeptide motifs are fundamental to many biological processes, acting as recognition sites in protein-protein interactions and as the core active regions of many peptide hormones and neuropeptides. The specific sequence of amino acids in a tripeptide dictates its function, with each residue contributing unique chemical properties.

The constituent amino acids of the Arg-Pro-Phe motif each bring distinct characteristics:

Arginine (Arg): A positively charged amino acid at physiological pH, its guanidinium (B1211019) group is a strong hydrogen bond donor and can participate in electrostatic interactions, often crucial for binding to negatively charged pockets in proteins. wikipedia.org

Proline (Pro): Unique among the 20 common amino acids, proline's side chain forms a cyclic structure with its own backbone amine group. This rigidity restricts the conformational flexibility of the peptide backbone, often inducing specific turns or kinks in the peptide chain. wikipedia.org

Phenylalanine (Phe): An aromatic and hydrophobic amino acid, its bulky phenyl group can engage in hydrophobic and π-π stacking interactions, which are important for binding affinity and specificity. wikipedia.org

The combination of a charged residue, a rigid structural element, and a hydrophobic aromatic group in the this compound sequence creates a versatile motif for molecular recognition.

Overview of this compound as a Constituent of Bioactive Peptides

The this compound sequence is found as a core component in several naturally occurring and synthetic bioactive peptides. Its presence is often critical for the peptide's ability to bind to its target receptor and elicit a biological response.

One notable example is in the context of melanocortin receptor (MCR) ligands . The Arg-Phe-Phe sequence is a critical component of the agouti-related protein (AGRP), a naturally occurring antagonist of the melanocortin-3 and melanocortin-4 receptors (MC3R and MC4R). nih.gov These receptors are involved in regulating energy homeostasis. The Arg-Phe-Phe motif within AGRP is essential for its receptor affinity and antagonist activity. nih.gov

Furthermore, synthetic peptides incorporating variations of this motif have been developed to study and modulate melanocortin receptor activity. For instance, the peptide His-Phe-Arg-Trp-Pro-Gly-Pro, which is structurally related to the nootropic drug Semax, interacts with melanocortin receptors. cyberleninka.ru

The following table summarizes some bioactive peptides where the this compound or a closely related motif plays a significant role:

Peptide/ProteinClassBiological TargetRole of the this compound (or related) Motif
Agouti-Related Protein (AGRP)Neuropeptide AntagonistMelanocortin-3 and -4 Receptors (MC3R/MC4R)Essential for receptor binding and antagonist activity. nih.gov
His-Phe-Arg-Trp-Pro-Gly-ProSynthetic PeptideMelanocortin Receptors (MCRs)Part of the active core that interacts with the receptors. cyberleninka.ru

Historical Context of this compound Research in Peptidomimetics

The development of peptidomimetics—small molecules that mimic the structure and function of peptides—has been a major focus of medicinal chemistry. Peptides themselves often have limitations as drugs due to poor oral bioavailability and rapid degradation by proteases. The this compound motif, being a key recognition element in several bioactive peptides, has been a logical target for the design of peptidomimetics.

Early research in this area focused on identifying the minimal amino acid sequence required for biological activity. Once the importance of motifs like Arg-Phe-Phe was established, efforts were directed towards creating non-peptide scaffolds that could present the key pharmacophoric elements (the guanidinium group of Arg, the hydrophobic ring of Phe, and the constrained backbone geometry) in the correct spatial orientation.

For example, studies on macrocyclic antagonists of the Agouti-Related Protein have utilized the c[Pro-Arg-Phe-Phe-Xaa-Ala-Phe-DPro] scaffold. nih.gov In these studies, the Arg-Phe-Phe sequence is systematically modified to understand its precise role in receptor interaction and to develop more potent and selective ligands. This research has led to the development of peptidomimetics that can modulate the activity of melanocortin receptors, with potential therapeutic applications in metabolic disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16874-80-9

Molecular Formula

C20H30N6O4

Molecular Weight

418.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C20H30N6O4/c21-14(8-4-10-24-20(22)23)18(28)26-11-5-9-16(26)17(27)25-15(19(29)30)12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12,21H2,(H,25,27)(H,29,30)(H4,22,23,24)/t14-,15-,16-/m0/s1

InChI Key

YFHATWYGAAXQCF-JYJNAYRXSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Arg Pro Phe and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Techniques for Arg-Pro-Phe

Solid-phase peptide synthesis (SPPS) stands as a cornerstone for the assembly of peptides like this compound, offering advantages in purification and the ability to use excess reagents to drive reactions to completion. lsu.edu The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support. researchgate.net

Optimization of Coupling Conditions for this compound Tripeptide Elongation

The efficiency of peptide chain elongation is highly dependent on the coupling conditions. iris-biotech.de For sequences containing sterically hindered residues or those prone to side reactions, optimization of these conditions is paramount. The synthesis of sequences containing this compound often requires careful selection of coupling reagents and solvents to ensure high yields and purity.

Common coupling reagents used in SPPS include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. researchgate.netluxembourg-bio.comresearchgate.net More advanced uronium/aminium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also frequently employed for their high coupling efficiency. luxembourg-bio.commdpi.comunifi.it

The choice of solvent also plays a critical role. While dimethylformamide (DMF) is a conventional solvent for SPPS, greener alternatives like propylene (B89431) carbonate (PC) have been successfully utilized for the synthesis of bradykinin (B550075), a nonapeptide containing the this compound sequence, with comparable purity to syntheses performed in DMF. luxembourg-bio.comrsc.org Microwave-assisted SPPS has also emerged as a technique to reduce reaction times and potentially decrease racemization. ekb.eg

Monitoring the completion of coupling and deprotection steps is crucial for maximizing yield and minimizing the formation of deletion sequences. iris-biotech.de The Kaiser test, which detects free primary amines, is a widely used method to confirm the completion of a coupling reaction. iris-biotech.de

Strategies for N-Terminal and C-Terminal Derivatization of this compound

Modification of the N- and C-termini of peptides can significantly impact their biological activity and stability. biosyntan.de Various derivatization strategies can be applied to the this compound sequence.

N-Terminal Derivatization: The N-terminus of a peptide can be modified through several reactions, including:

Acetylation: The addition of an acetyl group can neutralize the positive charge of the N-terminal amine, which can influence receptor binding and increase resistance to aminopeptidases. researchgate.netbiosyntan.de

Alkylation: Introduction of alkyl groups can alter the peptide's hydrophobicity and conformational properties. biosyntan.de Reductive alkylation with aldehydes is a common method for N-terminal alkylation. nih.gov

Biotinylation: The attachment of biotin (B1667282) allows for the detection and purification of the peptide through its high-affinity interaction with streptavidin or avidin. biosyntan.de

C-Terminal Derivatization: Modifications at the C-terminus are also widely employed:

Amidation: Conversion of the C-terminal carboxylic acid to an amide can increase resistance to carboxypeptidases and mimic the structure of many naturally occurring peptides. mdpi.com This is often achieved by using a rink amide resin during SPPS. researchgate.net

Esterification: The formation of methyl or other alkyl esters can modify the peptide's charge and pharmacokinetic properties. biosyntan.de

Reduction to alcohol: The C-terminal carboxyl group can be reduced to a primary alcohol, which can alter the peptide's biological activity.

Solution-Phase Synthesis Approaches for this compound

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis (SPPS) offers advantages for large-scale production. acs.org This method involves the coupling of protected amino acid or peptide fragments in a suitable solvent, followed by purification of the product after each step.

A convergent solution-phase approach can be employed, where smaller peptide fragments are synthesized and then coupled to form the final peptide. acs.orgnih.gov For instance, a dipeptide and a single amino acid, or two tripeptide fragments, could be synthesized separately and then joined. acs.orgnih.gov This strategy can be more efficient for longer peptides. acs.org

Synthesis of Conformationally Constrained this compound Analogs

Restricting the conformational flexibility of a peptide through cyclization or the incorporation of non-canonical amino acids can lead to analogs with enhanced biological activity, selectivity, and stability. nih.govnih.govnih.gov

Cyclization Strategies Involving this compound Components

Peptide cyclization can be achieved through various strategies, creating a more rigid structure. mdpi.comnih.gov Common methods include:

Head-to-tail cyclization: This involves forming a peptide bond between the N-terminal amine and the C-terminal carboxylic acid. mdpi.com

Side chain-to-side chain cyclization: This links the side chains of two amino acid residues, such as the formation of a lactam bridge between the side chains of glutamic acid and lysine (B10760008). nih.gov

Backbone cyclization: This strategy involves creating a covalent bond between atoms of the peptide backbone, for example, by incorporating N-alkylated amino acids with functionalized side chains that can be used for cyclization. nih.govfrontiersin.org This approach has the advantage of not modifying the pharmacophoric side chains of the parent linear peptide. frontiersin.org

The synthesis of cyclic peptides often involves the initial synthesis of a linear precursor, typically by SPPS, followed by a cyclization step in solution under high dilution to favor intramolecular reaction over intermolecular oligomerization. mdpi.commdpi.com

Incorporation of Non-Canonical Amino Acids (e.g., D-Isomers) within this compound Sequences

The introduction of non-canonical amino acids, such as D-isomers, can significantly influence the peptide's conformation and resistance to proteolytic degradation. ekb.egmdpi.comresearchgate.net The substitution of an L-amino acid with its D-enantiomer can induce a turn in the peptide backbone, which can be beneficial for mimicking or disrupting specific secondary structures. google.com

For example, the incorporation of a D-amino acid at a specific position is a common strategy in the design of bradykinin antagonists. ekb.eg The synthesis of peptides containing D-amino acids can be readily achieved using SPPS by simply incorporating the corresponding protected D-amino acid derivative during the chain elongation process. acs.orgnih.gov

Other non-canonical amino acids that can be incorporated to constrain the peptide conformation include Cα,α-disubstituted glycines and proline analogs. mdpi.com These modifications can enhance the conformational rigidity around specific residues, leading to improved bioactivity. mdpi.com The incorporation of such residues is generally compatible with standard SPPS protocols.

Design and Synthesis of this compound-Based Inhibitors and Probes

The tripeptide sequence Arginyl-Prolyl-Phenylalanine (this compound) and its stereoisomer, D-Phe-Pro-Arg, serve as crucial templates in the rational design of highly specific enzyme inhibitors and molecular probes. This sequence is recognized by numerous serine proteases, with a primary focus on thrombin, an essential enzyme in the blood coagulation cascade. The design of inhibitors based on this peptide backbone aims to enhance potency, selectivity, and metabolic stability compared to the parent peptide.

Methodologies for synthesizing the core peptide structure and its analogs typically involve either solution-phase or solid-phase peptide synthesis (SPPS). In SPPS, for instance, the synthesis of bradykinin, a nonapeptide which contains the this compound sequence, has been demonstrated using Fmoc-protected amino acids on a ChemMatrix resin. rsc.org Greener solvent alternatives, such as propylene carbonate, have proven effective for both coupling and deprotection steps, yielding the target peptide with purity comparable to syntheses using traditional solvents like dimethylformamide (DMF). rsc.org General synthesis of arginine-containing peptides often requires specific strategies, such as protecting the guanidino group of arginine with moieties like the bis-Cbz (benzyloxycarbonyl) derivative to prevent side reactions. nih.gov

The design of inhibitors frequently involves modifying the three key amino acid residues (P3, P2, and P1 positions) to optimize interactions with the enzyme's active site.

Modifications at the P1-Arginine Position: The positively charged arginine residue at the P1 position is critical for binding to the S1 specificity pocket of enzymes like thrombin. To enhance this interaction and improve stability, the arginine residue is often replaced with more rigid or chemically stable mimics.

Arginine Mimetics: A common strategy is the substitution of arginine with structures like p-amidinobenzylamine (Pab). nih.govdiva-portal.org This substitution aims to replicate the key binding interactions of the guanidinium (B1211019) group while offering a different chemical scaffold.

C-Terminal Functionalization: The C-terminal carboxyl group of arginine can be modified to create irreversible or covalent inhibitors. For example, D-Phe-Pro-Arg-CH2F, an arginylfluoromethane derivative, was synthesized to act as an active-site-directed inhibitor for trypsin-related serine proteinases. nih.gov This compound functions by alkylating the active site, leading to inactivation of the enzyme. nih.gov Another example is the well-known irreversible thrombin inhibitor D-Phe-Pro-Arg-chloromethylketone (PPACK). cuny.edu

Modifications at the P2-Proline and P3-Phenylalanine Positions: The Pro-Phe dipeptide segment provides a specific turn structure that correctly orients the P1 residue for binding. Modifications here focus on creating more stable or rigid mimics to lock in this bioactive conformation.

Proline Isosteres: Morpholinone-based scaffolds, derived from D(+)- or L(-)-malic acid, have been successfully used as mimics of the D-Phe-Pro dipeptide in the design of thrombin inhibitors. nih.govdiva-portal.org These peptidomimetics offer a rigid structure that can enhance binding affinity. diva-portal.org The synthesis of these mimics provides a versatile route to novel inhibitors, with some candidates exhibiting IC50 values in the nanomolar range. nih.govdiva-portal.org

Stereochemical Inversion: The use of D-phenylalanine at the P3 position is a common strategy in thrombin inhibitor design. The (R)-Phe-Pro-Arg sequence is a potent scaffold for developing selective inhibitors. cuny.eduacs.org

Rational Design of Tetrapeptide Inhibitors: Building upon the D-Phe-Pro-D-Arg sequence, researchers have designed and synthesized tetrapeptide inhibitors by adding an amino acid at the P1' position (C-terminal to the scissile bond). cuny.edu This approach led to the identification of potent, non-covalent, and proteolysis-resistant thrombin inhibitors. The most effective compounds in this series featured small hydrophobic or polar amino acids such as Glycine (B1666218), Alanine (B10760859), Serine, or Threonine at the P1' position. cuny.edu

The lead tetrapeptide, D-Phe-Pro-D-Arg-D-Thr-CONH2, was found to be a competitive inhibitor of human α-thrombin. cuny.edu X-ray crystallography studies of similar inhibitors in complex with thrombin revealed that they bind in a substrate-like manner. cuny.edu Interestingly, some of these inhibitors disrupt the crucial His57-Ser195 hydrogen bond in the enzyme's catalytic site, explaining their inhibitory mechanism and stability against being cleaved. cuny.edu

The table below summarizes key findings from the design and synthesis of various this compound-based inhibitors.

Inhibitor Scaffold/Analog Target Enzyme Key Design Feature(s) Reported Activity (K_i or IC_50)
Morpholinone-based D-Phe-Pro-Arg mimicα-thrombinD-Phe-Pro replaced by morpholinone motif; Arg replaced by p-amidinobenzylamine (Pab). nih.govdiva-portal.org720 nM (IC_50) nih.govdiva-portal.org
D-Phe-Pro-Arg-CH₂FTrypsin-like serine proteinasesC-terminal arginylfluoromethane for covalent modification. nih.govRate of inactivation varied by >100-fold depending on the target enzyme. nih.gov
4-Alkoxybenzamidine AnalogThrombinArginine replaced with a 4-alkoxybenzamidine residue to improve S1 subsite interaction. acs.org0.37 nM (K_i) acs.org
D-Phe-Pro-D-Arg-D-Thr-CONH₂α-thrombinAddition of D-Thr at P1' position to enhance potency and stability. cuny.edu0.92 µM (K_i) cuny.edu

Structural Characterization and Conformational Analysis of Arg Pro Phe and Its Derivatives

Computational Approaches to Arg-Pro-Phe Conformation

Computational methods provide powerful tools for exploring the potential energy surface of peptides, offering insights into their preferred three-dimensional arrangements and dynamic properties at an atomic level.

Molecular Mechanics and Dynamics Simulations for this compound Spatial Structure

Molecular dynamics (MD) simulations are a cornerstone of computational structural biology, allowing for the examination of molecular motion over time. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations generate trajectories that reveal the conformational landscape of peptides like this compound. researchgate.net These simulations rely on force fields, such as MARTINI or GROMOS, which are sets of parameters that define the potential energy of the system. researchgate.netacs.org

Analysis of Dihedral Angles and Low-Energy Conformations of this compound Motifs

The conformation of a peptide backbone is defined by a series of dihedral angles, primarily phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N'). wikipedia.orgresearchgate.net The sterically allowed combinations of these angles are visualized in a Ramachandran plot. wikipedia.orgproteopedia.org Analyzing the dihedral angles of the this compound motif provides a detailed picture of its low-energy conformations.

For the Arginine and Phenylalanine residues flanking the central Proline, the φ and ψ angles can explore more diverse regions of the Ramachandran plot, corresponding to conformations like α-helices and β-sheets. proteopedia.orgnih.gov However, the specific preferred angles are influenced by non-local interactions within the peptide. nih.gov Computational energy calculations and analysis of protein structure databases reveal that certain dihedral angle combinations are more probable, leading to the identification of low-energy conformers. For example, the bulky side chains of Arg and Phe will sterically hinder certain backbone conformations while favoring others that allow for stabilizing intramolecular interactions.

ResidueDihedral AngleTypical Allowed Ranges (Degrees)Notes
Arginine (Arg)φ, ψα-helical (-60, -45), β-sheet (-135, +135)Side chain (χ angles) flexibility allows for multiple rotamers.
Proline (Pro)φ-75 to -60Cyclic side chain severely restricts backbone flexibility.
Proline (Pro)ψCan adopt both cis (~0°) and trans (~180°) peptide bonds with Arg.The trans conformation is generally more common.
Phenylalanine (Phe)φ, ψα-helical (-60, -45), β-sheet (-135, +135)Aromatic side chain can engage in specific interactions.

Experimental Structural Elucidation Techniques for this compound-Containing Peptides

Experimental methods are essential for validating computational models and providing a definitive picture of the peptide's structure in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of peptides in solution, which often mimics their physiological environment. nmims.edu A variety of NMR experiments, including COSY, TOCSY, and NOESY/ROESY, are used to gain structural insights. nmims.edunih.gov

The first step involves the sequence-specific assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances. nih.gov For a sequence like this compound, characteristic chemical shifts can help identify the amino acid spin systems. uzh.ch For instance, the aromatic protons of Phenylalanine and the distinct spin system of the Proline ring are readily identifiable.

Structural information is primarily derived from:

Nuclear Overhauser Effect (NOE): The NOE (observed in NOESY or ROESY spectra) provides through-space distance information between protons that are close to each other (typically < 5 Å). uzh.ch For example, NOEs between the α-proton of Arginine and the δ-protons of Proline can confirm their proximity. rsc.org

Scalar Coupling Constants (J-couplings): Three-bond J-couplings (³J) can be related to dihedral angles via the Karplus equation, providing information about the backbone φ angle. nmims.edu

Chemical Shift Analysis: Deviations of Cα and Hα chemical shifts from random coil values can indicate the presence of secondary structure elements.

Temperature Coefficients: The temperature dependence of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, as they are shielded from the solvent and exhibit smaller changes with temperature. rsc.org

Studies on peptides containing similar motifs, such as Leu-Arg-Phe, have shown that pH can dramatically alter the conformation by affecting the ionization state of residues, which in turn influences chemical shifts across the entire peptide, indicating a global conformational change. rsc.org

X-ray Crystallography of this compound-Ligand Complexes

X-ray crystallography is an unparalleled method for obtaining high-resolution, static 3D structures of molecules in their crystalline state. frontiersin.org While crystallizing a short, flexible tripeptide like this compound alone is challenging, its structure is often determined when it is part of a larger peptide or protein, or when it acts as a ligand bound to a macromolecular target. frontiersin.orguni-duesseldorf.de

The process involves growing a single, well-ordered crystal of the protein-ligand complex. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map. This map is then interpreted to build an atomic model of the complex. nih.gov

In the context of an this compound-ligand complex, crystallography can reveal:

The precise binding mode of the peptide.

The specific intermolecular interactions (hydrogen bonds, salt bridges, hydrophobic contacts) between the peptide and its receptor. uni-duesseldorf.de

Water molecules mediating the interaction.

Conformational changes in the receptor upon peptide binding.

For example, crystal structures of complexes involving peptides with a Pro-Phe sequence show that the Phenylalanine side chain often fits into a hydrophobic pocket on the protein surface, while the proline enforces a specific backbone turn necessary for optimal binding. weizmann.ac.il The arginine side chain would be expected to form salt bridges with negatively charged residues like aspartate or glutamate (B1630785) on the receptor surface. acs.org

TechniqueEnvironmentInformation ObtainedKey StrengthsLimitations
Molecular DynamicsIn Silico (Gas, Solvent)Conformational dynamics, stability, interaction energies.Provides atomic-level detail on motion and thermodynamics.Dependent on force field accuracy; computationally intensive.
NMR SpectroscopySolution3D structure ensemble, dynamics, intermolecular distances.Studies molecules in a near-physiological, non-crystalline state. nmims.eduSize limitations (~50 kDa); can be difficult for aggregating peptides. uzh.ch
X-ray CrystallographyCrystalHigh-resolution static 3D structure, precise atomic coordinates."Gold standard" for atomic resolution; no molecular weight limit. uni-duesseldorf.deRequires well-diffracting crystals; crystal packing may influence conformation.

Intramolecular Interactions within this compound Sequences

The specific conformation adopted by the this compound sequence is stabilized by a network of intramolecular interactions. These non-covalent forces are critical in defining the peptide's low-energy state.

Salt Bridges and Electrostatic Interactions: The positively charged guanidinium (B1211019) group of Arginine can form a strong electrostatic interaction, known as a salt bridge, with a negatively charged C-terminus or an acidic side chain (e.g., Asp or Glu) if present elsewhere in the peptide. nih.govwikipedia.org This interaction can significantly stabilize a folded or turn-like conformation. nih.gov

Cation-π Interactions: A favorable non-covalent interaction can occur between the cationic guanidinium group of Arginine and the electron-rich π-system of the Phenylalanine aromatic ring. nih.gov This cation-π interaction is a significant force in protein structure and stability, and in the this compound motif, it can promote a folded conformation where the N-terminal and C-terminal residues are in close proximity. nih.govnih.gov

Hydrogen Bonds: Intramolecular hydrogen bonds are key to stabilizing specific secondary structures. researchgate.net For instance, a hydrogen bond can form between the backbone C=O of Arginine and the backbone N-H of a downstream residue, or involving the side chains. The presence of such bonds can be inferred from NMR temperature coefficient data and MD simulations. nih.govnih.gov

These intramolecular forces collectively dictate the conformational preferences of the this compound tripeptide, predisposing it to adopt specific structures that are essential for its recognition by binding partners.

Hydrogen Bonding Networks in this compound

Intramolecular hydrogen bonds are fundamental to the stabilization of specific peptide conformations. In this compound, a network of such bonds can form, primarily involving the arginine side chain and the peptide backbone. The central proline residue, with its cyclic side chain fused to the backbone nitrogen, restricts the available conformational space and often induces a β-turn structure. This turn facilitates the formation of hydrogen bonds that would otherwise be impossible in a more linear peptide.

The guanidinium group of the arginine side chain is a particularly potent hydrogen bond donor, with multiple N-H groups capable of engaging with carbonyl oxygen acceptors along the peptide backbone. Computational studies on proline-arginine hybrids have shown that the guanidinium moiety has a strong propensity to interact with main-chain amide groups, stabilizing folded, turn-like conformations. nih.govfigshare.com This interaction can effectively lock the peptide into a more rigid structure.

Below is a table summarizing the potential intramolecular hydrogen bonds that contribute to the conformational stability of this compound.

Donor GroupAcceptor GroupType of InteractionPotential Ring Size
Arginine Guanidinium (N-H)Phenylalanine Carbonyl (C=O)Side Chain-Backbone10-membered
Arginine Guanidinium (N-H)Proline Carbonyl (C=O)Side Chain-Backbone7-membered
Phenylalanine Amide (N-H)Arginine Carbonyl (C=O)Backbone-Backbone (β-turn)10-membered

This interactive table is based on established principles of peptide hydrogen bonding and conformational analysis of related peptide structures.

Role of Side Chain Conformation of Arginine and Phenylalanine in this compound Stability

The stability of the this compound tripeptide is not solely dependent on hydrogen bonding; the specific conformations and interactions of the arginine and phenylalanine side chains play a pivotal role. The central proline residue acts as a conformational linchpin, restricting the backbone and orienting the flanking Arg and Phe side chains to enable stabilizing interactions.

The arginine side chain is characterized by a long, flexible aliphatic chain capped by a planar, positively charged guanidinium group. researchgate.net This charge is persistent at physiological pH, making electrostatic interactions a key feature of its behavior. researchgate.net Beyond forming the hydrogen bonds mentioned previously, the primary stabilizing interaction involving the arginine side chain in this peptide is the cation-π interaction. nih.govpnas.org This is a powerful non-covalent force where the positively charged guanidinium group interacts favorably with the electron-rich π system of the phenylalanine aromatic ring. nih.gov Studies analyzing protein structures have demonstrated that Arg-Phe pairings are frequently oriented in a geometry that promotes this interaction, which can contribute significantly to the stability of a folded structure. nih.govpnas.org The arginine side chain is more likely than lysine (B10760008) to engage in such interactions, partly because it can still participate in multiple hydrogen bonds while simultaneously binding to an aromatic ring. nih.govpnas.org

The phenylalanine side chain, being large and nonpolar, contributes to stability through hydrophobic effects, tending to be shielded from aqueous environments. However, its most critical role in this specific tripeptide is acting as the π-system for the cation-π interaction with arginine. The conformation of the phenylalanine side chain (defined by its chi [χ] angles) will be constrained to optimize this interaction with the arginine side chain. This interplay transforms a typically repulsive electrostatic interaction (positive charge near a hydrophobic group) into a strong, stabilizing force.

The table below outlines the key non-covalent interactions involving the Arg and Phe side chains that are critical for the conformational stability of this compound.

Interacting ResiduesType of InteractionDescriptionEstimated Contribution
Arginine - PhenylalanineCation-π InteractionElectrostatic interaction between the positive guanidinium group of Arg and the aromatic ring of Phe.Strong
ArginineIntramolecular H-BondingThe guanidinium group acts as a hydrogen bond donor to backbone carbonyl groups.Moderate to Strong
PhenylalanineHydrophobic InteractionThe nonpolar aromatic ring contributes to the overall hydrophobic core of the folded peptide.Moderate
ArginineElectrostatic InteractionsThe persistent positive charge can engage in long-range electrostatic interactions.Context-Dependent

This interactive table summarizes the primary side chain interactions derived from computational and structural database analyses of Arg-Phe pairings.

Biological Activities and Molecular Mechanisms of Arg Pro Phe Containing Peptides

Arg-Pro-Phe as a Key Motif in Protease Inhibition

The this compound sequence is a critical element in the design and function of several protease inhibitors. Its presence often dictates the specificity and efficacy of the inhibitory action against certain serine proteases.

Substrate Specificity of this compound in Peptidase Cleavage

The this compound sequence is also recognized by various peptidases, influencing the processing and degradation of peptides containing this motif. The presence and position of arginine, in particular, are key determinants of substrate specificity for certain enzymes.

Endothelin-Converting Enzyme-1 (ECE-1) Hydrolysis of Bradykinin-Derived Substrates

Endothelin-converting enzyme-1 (ECE-1) is a zinc metalloendopeptidase crucial for the production of the potent vasoconstrictor endothelin-1 (B181129) from its precursor, big endothelin-1. nih.govnih.gov While initially thought to be specific for endothelin precursors, ECE-1 is now known to hydrolyze other peptide hormones. nih.gov One such substrate is bradykinin (B550075), a vasodilator peptide. ECE-1 hydrolyzes bradykinin specifically at the Pro⁷-Phe⁸ bond, yielding bradykinin-(1-7) and the dipeptide Arg-Pro. nih.gov This action demonstrates that ECE-1 can function as a peptidyl dipeptidase, broadening its recognized substrate specificity. nih.gov

To facilitate the study of ECE-1, internally quenched fluorescent substrates derived from bradykinin have been developed. One of the most sensitive substrates is (7-methoxycoumarin-4-yl)acetyl-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(2,4-dinitrophenyl), which is hydrolyzed by ECE-1 with a kcat/Km value of 1.9 x 10⁷ M⁻¹s⁻¹. nih.gov This substrate is also hydrolyzed by neprilysin, another metallopeptidase, but ECE-1 does so tenfold more efficiently, making the substrate selective for ECE-1. nih.gov

The hydrolysis of bradykinin by ECE-1 is effectively inhibited by phosphoramidon (B1677721) and EDTA. nih.gov

Prolyl Oligopeptidase and Dipeptidyl Peptidase IV (DPPIV) Specificity Studies

Prolyl oligopeptidase (POP) and dipeptidyl peptidase IV (DPPIV) are both serine peptidases that recognize proline-containing peptides, but they exhibit distinct cleavage specificities.

Prolyl Oligopeptidase (POP) is a soluble endopeptidase that preferentially cleaves peptide bonds C-terminal to proline residues within peptides shorter than 30 amino acids. nih.gov While proline is strongly preferred at the P1 position, other amino acids like alanine (B10760859) can also be accommodated. uantwerpen.be For the P1' position (the residue following the cleavage site), POP shows a preference for aromatic (e.g., Phe, Tyr) and hydrophobic (e.g., Leu) residues. uantwerpen.be Studies using combinatorial libraries have identified Pro-Phe-Thr as a sequence that is strongly cleaved by POP. nih.gov POP is implicated in the metabolism of various neuroactive peptides and hormones. researchgate.net

Dipeptidyl Peptidase IV (DPPIV) , in contrast, is typically a membrane-bound enzyme that cleaves Xaa-Pro dipeptides from the N-terminus of peptides. frontiersin.org Its substrate specificity is primarily directed at the penultimate (P1) proline or alanine residue. frontiersin.org While DPPIV and the related enzyme Fibroblast Activation Protein α (FAP) share the ability to cleave after proline, FAP is distinguished by its requirement for a glycine (B1666218) residue at the P2 position. nih.gov

Design and Evaluation of this compound-Based Protease Inhibitors (e.g., Chloromethylketones)

The this compound sequence is a key recognition motif for several proteases, making it a valuable scaffold for the design of specific inhibitors. One notable example is the development of chloromethylketone derivatives.

D-Phe-Pro-Arg-chloromethylketone (PPACK) is a potent and irreversible inhibitor of thrombin. nih.govresearchgate.net It has been effectively used to prevent in vitro proteolysis in blood samples collected during thrombolytic therapy with recombinant tissue-type plasminogen activator (rt-PA). nih.gov PPACK completely inhibits the degradation of fibrinogen, plasminogen, and α2-antiplasmin that would otherwise occur due to the continued activity of rt-PA in the collection tube. nih.gov

The design of protease inhibitors often involves modifications to the core peptide sequence to enhance potency and selectivity. For instance, in the development of direct thrombin inhibitors based on the D-Phe-Pro-Arg sequence, various D- and L-amino acids were tested at the P1' position. The most potent non-covalent inhibitors were found to contain small hydrophobic or polar amino acids like Gly, Ala, Ser, Cys, or Thr at this position. researchgate.net The lead compound, D-Phe-Pro-D-Arg-D-Thr-CONH₂, acts as a competitive inhibitor of thrombin. researchgate.net X-ray crystallography studies have revealed that these inhibitors bind in a substrate-like manner to the enzyme's active site. researchgate.net

Receptor Interaction and Signaling Pathways Mediated by this compound Motifs

Melanocortin Receptor Modulation by Arg-Phe-Phe Containing Peptides

The tripeptide sequence Arg-Phe-Phe is a critical pharmacophore found in the endogenous melanocortin receptor antagonists, agouti-signaling protein (ASIP) and agouti-related protein (AGRP). nih.govmdpi.com This motif is central to their ability to bind to and modulate the activity of melanocortin receptors (MCRs).

Agonist and Antagonist Profiles at MC1R, MC3R, MC4R, MC5R

Peptides containing the Arg-Phe-Phe sequence, particularly within cyclic scaffolds, have been extensively studied to understand their structure-activity relationships at the different melanocortin receptor subtypes.

Synthetic derivatives of AGRP have demonstrated varied activities. For example, the macrocyclic peptide c[Pro-Arg-Phe-Phe-Dap-Ala-Phe-DPro] acts as a partial agonist at the MC1R, an antagonist at the MC3R and MC4R, and an inverse agonist at the MC5R. nih.gov The substitution of asparagine with diaminopropionic acid (Dap) in this scaffold generally increases antagonist potency at the MC4R. nih.gov

While the native Arg-Phe-Phe sequence is associated with antagonism, modifications can shift the pharmacological profile. For instance, replacing the His-Phe-Arg-Trp sequence in potent melanocortin agonists with Arg-Phe-Phe can still result in agonist activity at MC1R, MC3R, MC4R, and MC5R, especially when stereochemical changes are introduced. nih.gov

Table 1: Pharmacological Profiles of Selected Arg-Phe-Phe Containing Peptides at Melanocortin Receptors

Peptide ScaffoldMC1R ActivityMC3R ActivityMC4R ActivityMC5R ActivityReference
c[Pro-Arg-Phe-Phe-Dap-Ala-Phe-DPro]Partial AgonistAntagonist (pA2 = 6.5)Antagonist (pA2 = 8.7)Inverse Agonist (EC50 = 60 nM) nih.gov
AGRPAntagonistAntagonistAntagonist/Inverse Agonist- nih.gov
Influence of Stereochemical Modifications (D-Amino Acids) on Receptor Selectivity

The introduction of D-amino acids into the Arg-Phe-Phe motif within peptide scaffolds has a profound impact on receptor activity and selectivity.

Interestingly, the stereochemical inversion of the Arg-Phe-Phe sequence in these macrocycles was not sufficient to convert the melanocortin antagonists into broad-spectrum agonists. nih.govacs.org However, a general trend of increased MC4R antagonist potency was observed for compounds containing diaminopropionic acid (Dap) compared to those with asparagine (Asn). nih.govnih.gov

Table 2: Effect of D-Amino Acid Substitution in c[Pro-Arg-Phe-Phe-Xxx-Ala-Phe-DPro] on Melanocortin Receptor Activity

ModificationGeneral Effect on MC1RGeneral Effect on MC3R/MC4RGeneral Effect on MC4R Potency (Dap vs. Asn)Reference
L-to-D inversion of one or more residues in Arg-Phe-PheConsistent Agonist ActivityGenerally remained AntagonistsIncreased Antagonist Potency with Dap nih.govnih.gov

These findings highlight the complexity of melanocortin receptor pharmacology and demonstrate that subtle changes, such as stereochemistry, within the key Arg-Phe-Phe binding motif can significantly alter the activity profile of the resulting ligands.

Interactions with SH2 Domains (e.g., Grb7-SH2)

Peptides incorporating the this compound sequence have been investigated for their potential to interact with specific protein domains, such as the Src homology 2 (SH2) domain of Growth factor receptor-bound protein 7 (Grb7). The Grb7 protein is an adapter protein implicated in cancer progression, and its SH2 domain is a key mediator of its signaling functions. frontiersin.org

In the development of inhibitors for the Grb7-SH2 domain, researchers have explored various peptide structures. One area of focus has been the creation of bicyclic peptides to enhance binding affinity. nih.govresearchgate.net A study reported the design of a new series of bicyclic G7 peptides. nih.gov The incorporation of a Phe-Arg dipeptide within the bicyclic framework was shown to maintain a high binding affinity for the Grb7-SH2 domain. nih.govresearchgate.net

To quantify the binding affinities, equilibrium dissociation binding constants (K D ) were determined for a series of G7 peptides. The bicyclic peptide G7-B10, which contains the Phe-Arg sequence, exhibited a K D value of 1.15 ± 0.408 µM for the Grb7-SH2 domain. nih.gov This demonstrated a higher affinity compared to the first-generation monocyclic peptide G7-18NATE, which had a K D of 7.83 ± 0.46 µM. nih.gov

Table 1: Binding Affinities of G7 Peptides for Grb7-SH2 Domain

Peptide Sequence Feature K D (µM)
G7-18NATE Monocyclic 7.83 ± 0.46
G7-B8 Bicyclic (Phe-Pro) 0.86 ± 0.08
G7-B9 Bicyclic (Phe-Trp) 2.68 ± 0.39
G7-B10 Bicyclic (Phe-Arg) 1.15 ± 0.408

Data sourced from a study on bicyclic G7 peptides. nih.gov

The structural basis for the interaction of these expanded bicyclic peptides with the Grb7-SH2 domain was found to be analogous to that of the original G7-18NATE peptide, as revealed by X-ray crystallography. nih.govresearchgate.net This line of research highlights the potential of incorporating this compound and similar motifs into constrained peptide scaffolds to develop potent and specific inhibitors of protein-protein interactions involving SH2 domains.

Role in Neuropeptide Signaling Pathways

Peptides containing the this compound sequence are integral components of various neuropeptide signaling pathways, playing roles as signaling molecules themselves or as fragments of larger precursor proteins.

In the pond snail Lymnaea stagnalis, neuropeptides containing the C-terminal sequence -Pro-Phe-Leu-Arg-Phe-amide (PFLRFamide) have been identified. nih.gov Specifically, Gly-Asp-Pro-Phe-Leu-Arg-Phe-NH2 (GDPFLRFamide) and Ser-Asp-Pro-Phe-Leu-Arg-Phe-NH2 (SDPFLRFamide) are two major classes of Phe-Met-Arg-Phe-NH2 (FMRFamide)-like neuropeptides found in this organism. nih.gov Genomic studies have shown that the coding region for these heptapeptides is located on an exon 3' to the FMRFamide coding region, suggesting they are part of a larger gene. nih.gov

The Arg-Phe-amide (RFamide) family of neuropeptides is widespread among invertebrates and plays a crucial role in a variety of biological processes. researchgate.net In the hydrozoan Hydra, several preprohormones give rise to peptides with the C-terminal sequence Arg-Phe-NH2. researchgate.net These Hydra-RFamides are involved in neuronal signaling within the organism's nervous system. researchgate.net

Furthermore, the this compound sequence is found within the structure of bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), a pro-inflammatory peptide that is involved in various physiological processes, including pain and inflammation. aip.org Bradykinin and its related peptides exert their effects through G-protein coupled receptors, initiating downstream signaling cascades. nih.gov

The study of these peptides and their signaling pathways provides insight into the evolution and diversity of neuropeptide signaling systems across different animal phyla. biologists.com

Broad Biological Effects of this compound Containing Peptides

Mechanisms of Anti-Thrombotic Activity

Peptides containing the this compound sequence, particularly the bradykinin metabolite Arg-Pro-Pro-Gly-Phe (RPPGF), have been shown to possess anti-thrombotic properties through multiple mechanisms. physiology.orgahajournals.orgahajournals.org

One primary mechanism involves the inhibition of thrombin-induced platelet activation. physiology.orgahajournals.orgnih.gov RPPGF acts as a bifunctional inhibitor of thrombin. physiology.orgnih.gov At higher concentrations, it directly interacts with the active site of α-thrombin, competitively inhibiting its enzymatic activity with a K i of 1.75 ± 0.03 mM. physiology.orgnih.gov This interaction involves the formation of a parallel β-strand with Ser214-Gly216 of thrombin and interactions with the catalytic triad (B1167595) residues His57, Asp189, and Ser195. nih.gov

At concentrations lower than those required to inhibit the active site, RPPGF exhibits another mechanism of action by binding to the Protease-Activated Receptor 1 (PAR1) on platelets. physiology.orgnih.gov It prevents the cleavage of PAR1 by thrombin at the Arg41-Ser42 site, which is necessary for platelet activation. ahajournals.orgnih.gov This is supported by findings that soluble RPPGF can block the binding of a peptide mimicking the PAR1 cleavage site to the receptor's extracellular domain. nih.gov

The anti-thrombotic effects of RPPGF have been observed in various coagulation assays. Increasing concentrations of RPPGF lead to a significant prolongation of the Thrombin Clotting Time (TCT), Activated Partial Thromboplastin Time (APTT), and Prothrombin Time (PT). physiology.org

Table 2: Effect of RPPGF on Coagulation Assays

RPPGF Concentration (mM) TCT Prolongation APTT Prolongation PT Prolongation
≥ 0.125 Significant (P < 0.01) - -
≥ 0.25 Significant (P < 0.01) Significant (P < 0.016) -
≥ 0.5 Significant (P < 0.0005) Significant (P < 0.001) Significant (P < 0.003)

Data adapted from studies on the effect of RPPGF on pooled normal human plasma. physiology.org

Furthermore, synthetic peptides derived from plant protease inhibitors containing an inverted this compound sequence (in D-amino acids) have also shown anti-thrombotic potential by prolonging aPTT and inhibiting platelet aggregation. mdpi.com

Contributions to Immunomodulation (e.g., in Glyprolines)

Peptides containing the this compound sequence are found within larger peptide structures, such as glyprolines, which have demonstrated immunomodulatory and neuroprotective effects. Glyprolines are peptides containing Gly-Pro or Pro-Gly sequences and can influence inflammatory and neuro-signaling pathways. nih.gov

One notable example is the synthetic peptide Semax (Met-Glu-His-Phe-Pro-Gly-Pro), which contains a Pro-Gly-Pro C-terminal fragment. nih.govnih.gov While not directly an this compound containing peptide, its study provides a framework for understanding how proline-rich peptides can modulate immune responses in the context of neurological conditions like ischemic stroke. nih.gov

Another related synthetic peptide, Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro), incorporates an Arg-Pro sequence and has shown anti-apoptotic activity under stress conditions by inhibiting the caspase-dependent apoptosis cascade. researchgate.net

Research on synthetic adrenocorticotropic hormone (ACTH) analogs, such as ACTH(4-7)PGP (Semax) and ACTH(6-9)PGP, has revealed their ability to modulate the expression of immune-related genes in the brain following ischemic injury. nih.gov These peptides can partially prevent the disruption of immune and neuro-signaling gene expression profiles caused by ischemia. nih.gov Specifically, Semax has been shown to induce a number of immune genes, suggesting a complex immunomodulatory role. nih.gov

The anti-inflammatory and neuroprotective effects of these peptides are thought to be associated with their ability to modulate the expression of genes involved in inflammation and cell survival, such as those related to NF-kB and NRF2 pathways. nih.gov

Involvement in Cellular Signaling Processes

Peptides containing the this compound sequence are involved in a variety of cellular signaling processes, often as part of larger, biologically active peptides like bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg). aip.orgnih.gov

Bradykinin is a pro-inflammatory peptide that interacts with specific G-protein coupled receptors (B₁ and B₂ receptors) to initiate intracellular signaling cascades. nih.gov This can lead to various cellular responses, including the mobilization of intracellular calcium ([Ca²⁺]i), stimulation of extracellular signal-regulated kinase-1/2 (ERK1/2) phosphorylation, and the release of prostaglandins. nih.gov

The this compound motif itself can be a target for cellular enzymes. For instance, aminopeptidases like XPNPEP1 and XPNPEP2 are known to process bradykinin. nih.gov This enzymatic processing can either activate or inactivate the peptide, thereby modulating its signaling activity.

In the context of neuropeptides, sequences containing this compound or similar motifs are crucial for their interaction with specific receptors in the nervous system, leading to the modulation of neuronal activity and behavior. nih.govchemimpex.com For example, the heptapeptides GDPFLRFamide and SDPFLRFamide in Lymnaea stagnalis are FMRFamide-like neuropeptides that play a role in neuronal communication. nih.gov

Furthermore, the this compound sequence is found in peptides that can influence cell viability and apoptosis. For example, the glyproline Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro) has been shown to have anti-apoptotic effects by inhibiting caspase activity under stress conditions. researchgate.net

Investigating Angiotensin-Converting Enzyme (ACE) Inhibition through this compound Sequences

The this compound sequence is a key structural feature in the context of Angiotensin-Converting Enzyme (ACE) inhibition. ACE plays a critical role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II and by inactivating the vasodilator bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg). animbiosci.org

The inhibition of ACE is a major therapeutic strategy for managing hypertension. Many ACE inhibitory peptides have been identified from various food sources and are often characterized by the presence of specific amino acid residues at their C-terminus, including proline and phenylalanine. nih.gov

The this compound sequence is present in bradykinin, which is a natural substrate for ACE. animbiosci.orgahajournals.org The enzyme cleaves the C-terminal dipeptide Phe-Arg from bradykinin, leading to its inactivation. ahajournals.org

Several studies have identified ACE inhibitory peptides that contain elements of the this compound sequence. For instance, a peptide with the sequence Ala–Phe–Lys–Asp–Glu–Asp–Thr–Glu–Glu–Val–Pro–Phe–Arg, isolated from ostrich egg white, was found to be a potent non-competitive inhibitor of ACE with an IC₅₀ of 80.2 μM. scispace.com The presence of Arg at the C-terminus was suggested to be critical for its inhibitory activity. scispace.com

Synthetic peptides have also been designed based on the this compound motif. For example, two heptapeptides from tilapia hydrolysate, Met-Ile-Leu-Leu-Leu-Phe-Arg and Leu-Asn-Leu-Gln-Asp-Phe-Arg, which contain the Phe-Arg sequence, have been reported for their ACE inhibitory effects. mdpi.com Interestingly, removing the C-terminal arginine from a similar peptide sequence improved its anti-ACE activity, suggesting that a hydrophobic residue like phenylalanine at the C-terminus is favorable for inhibition. mdpi.com

Table 3: Examples of ACE Inhibitory Peptides with this compound Related Sequences

Peptide Sequence Source IC₅₀ (µM) Inhibition Type
Ala–Phe–Lys–Asp–Glu–Asp–Thr–Glu–Glu–Val–Pro–Phe–Arg Ostrich Egg White 80.2 Non-competitive
Leu-Asn-Leu-Gln-Asp-Phe-Arg Tilapia Hydrolysate 0.85 Not specified
Leu-Asn-Leu-Gln-Asp-Phe Tilapia Hydrolysate 0.51 Not specified

Data compiled from studies on ACE inhibitory peptides. scispace.commdpi.com

Role in Cell Migration Studies

The tripeptide sequence this compound and its variations are integral components of larger peptide structures that have been investigated for their significant roles in modulating cell migration. Research in this area often focuses on the ability of these peptides to inhibit or, in some cases, promote cell movement, which is a critical process in cancer progression and other physiological and pathological phenomena.

Another area of investigation involves peptides derived from the urokinase-type plasminogen activator receptor (uPAR), a key regulator of cell migration. plos.org A synthetic peptide, Ac-Arg-Glu-Arg-Phe-NH2 (RERF), has been identified as a strong inhibitor of cell migration. plos.orgnih.gov This peptide not only prevents cell migration directed by the chemotactic sequence of uPAR but has also been shown to reduce lung metastasis in animal models. nih.gov The design of RERF was based on the conformational analysis of the uPAR chemotactic region, indicating that specific peptide conformations containing Arg-Phe motifs are crucial for their inhibitory activity. plos.orgnih.gov

Furthermore, the sequence Pro-Phe-Arg is found in substrates used to measure the activity of kallikrein-related peptidases, which are serine proteases implicated in cancer cell invasion and migration. researchgate.net The inhibition of these enzymes, which can process substrates containing this sequence, has been shown to reduce the migration of prostate cancer cells. researchgate.net Additionally, the nonapeptide Bradykinin, which has the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg, is known to be involved in cell motility. google.com

These studies collectively demonstrate that while the standalone this compound tripeptide is not the primary focus, its constituent dipeptidyl and amino acid motifs are critical components of larger, biologically active peptides that regulate cell migration. The specific context, sequence, and conformation of these larger peptides determine whether they act as inhibitors or promoters of this complex cellular process.

Studies on Bactericidal Activities of Self-Assembled Peptides

The emergence of antibiotic-resistant bacteria has spurred research into novel antimicrobial agents, with self-assembling peptides containing the this compound motif showing significant promise. These peptides can form higher-ordered structures, such as hydrogels, which exhibit potent bactericidal properties.

A noteworthy example is the self-assembling gel derived from Fmoc-L-Arg-D-Phe-D-Phe-CONH2 (RFF). nih.gov This peptide-based hydrogel has demonstrated highly potent and broad-spectrum bactericidal activity. nih.gov Studies have shown that a 2% RFF gel can achieve over 90% inhibition of both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria within 6 hours, with this activity being sustained for up to 72 hours. nih.gov

The proposed mechanism of action for these self-assembled peptide gels involves a physical disruption of the bacterial cell membrane. High-resolution transmission electron microscopy has revealed that electrostatic interactions occur between the positively charged arginine residues in the peptide and the negatively charged components of the bacterial membrane. nih.gov This interaction leads to the lysis of the bacterial cell and subsequent cell death. nih.gov This physical mode of action is considered advantageous as it may reduce the likelihood of bacteria developing resistance compared to traditional antibiotics that target specific metabolic pathways.

In addition to their potent bactericidal effects, these self-assembled peptides also exhibit favorable stability. For instance, RFF gels have shown enhanced proteolytic stability compared to other self-assembled peptide gels. nih.gov In the presence of proteolytic enzymes, RFF gels showed only 32% degradation over 72 hours, which is a significant improvement over other similar materials. nih.gov Furthermore, these gels have been found to be non-toxic to mammalian cells, as demonstrated by MTT assays using L929 fibroblast cells. nih.gov

Biostability and Pharmacokinetic Considerations in Research Models

Enzymatic Degradation Profiles of Arg-Pro-Phe-Containing Peptides

A significant hurdle for the systemic delivery of peptide-based drugs is their susceptibility to degradation by a vast array of proteases and peptidases present in the gastrointestinal tract and blood serum. The structural features of this compound, however, confer a degree of resistance to this enzymatic breakdown.

Peptides containing proline residues have been noted for their resistance to gastrointestinal digestion. This inherent stability makes them more likely to remain intact and potentially be absorbed in the gastrointestinal tract. While many peptides are quickly broken down by digestive enzymes such as pepsin, trypsin, and chymotrypsin (B1334515), the presence of specific amino acid sequences can hinder this process frontiersin.orgnih.govhogrefe.com. Studies on various proline-containing peptides have shown their potential to resist degradation by serum peptidases as well, a critical factor for maintaining their activity in circulation hogrefe.com. For instance, the tripeptide Val-Pro-Pro has been detected intact in the abdominal aorta of spontaneously hypertensive rats, indicating its stability against serum peptidases hogrefe.com. While direct studies on this compound's degradation in human plasma are specific, related research on bradykinin (B550075) metabolism, which involves similar peptide bonds, has identified Arg-Pro-Pro-Gly-Phe as a stable metabolite, highlighting the inherent stability of such sequences nih.gov.

The unique cyclic structure of the proline residue imposes significant conformational constraints on the peptide backbone. This rigidity can make it difficult for proteases to bind and cleave the adjacent peptide bonds elsevierpure.com. Proline-rich peptides are known to be poor substrates for many common peptidases, which contributes to their enhanced stability elsevierpure.comresearchgate.net. This principle is a key consideration in the design of peptide drugs, where the inclusion of proline can extend their half-life in biological systems. The presence of proline in peptides has been specifically shown to enhance their resistance to peptidase activities, a desirable trait for bioactive peptides intended for oral or systemic administration isnff-jfb.com.

Table 1: Factors Influencing the Enzymatic Stability of Peptides
Structural FeatureInfluence on StabilityMechanismRelevant Amino Acids in this compound
Proline ResidueIncreases resistance to peptidasesInduces conformational rigidity in the peptide backbone, hindering protease binding and cleavage.Proline (Pro)
C-Terminal Aromatic ResidueEnhances resistance to intestinal peptidasesThe bulky side chain provides steric hindrance, making enzymatic attack more difficult.Phenylalanine (Phe)
General SequenceContributes to overall resistance to gastrointestinal and serum peptidasesSpecific amino acid sequences can be inherently less susceptible to cleavage by common proteases.This compound

Cellular Uptake and Permeability Studies of this compound Analogs

For a peptide to exert its biological effect, it must often cross cellular membranes to reach its intracellular target. The physicochemical properties of this compound analogs, such as their hydrophobicity, charge, and flexibility, play a pivotal role in their ability to be taken up by cells and permeate through tissues like the intestinal epithelium.

The transport of peptides across the intestinal barrier can occur through various mechanisms, including passive diffusion and carrier-mediated transport researchgate.net. The physicochemical properties of a peptide, such as its hydrophobicity and charge, are critical determinants of its transport route and efficiency.

Charge: The net charge of a peptide at physiological pH also significantly influences its interaction with the cell membrane and its subsequent uptake. The arginine (Arg) residue in this compound carries a positive charge. Positively charged residues can facilitate electrostatic interactions with the negatively charged components of the cell membrane, such as phospholipids and proteoglycans, which can be the initial step in cellular uptake mdpi.com. Many cell-penetrating peptides (CPPs) are rich in basic amino acids like arginine, which are crucial for their membrane translocation capabilities nih.gov.

The conformational flexibility of a peptide is another important factor that can influence its ability to penetrate cell membranes researchgate.net. While a rigid structure can confer resistance to proteases, a certain degree of flexibility is often required for a peptide to adopt the necessary conformations to interact with and traverse the lipid bilayer. The process of cell penetration may involve the peptide transitioning from an unstructured state in the aqueous environment to a more ordered conformation upon interacting with the cell membrane researchgate.net. For some cyclic peptides, conformational flexibility may even allow them to be recognized and transported by specific protein transporters on the cell surface nih.gov. Therefore, a balance between rigidity for stability and flexibility for cell penetration is often desirable in the design of therapeutic peptides.

Table 2: Physicochemical Properties of this compound Analogs and Their Influence on Cellular Uptake
PropertyInfluence on Cellular UptakeContributing Residue in this compoundMechanism of Action
HydrophobicityFacilitates transcellular intestinal transportPhenylalanine (Phe)Enhances interaction with and passage through the lipid bilayer of cell membranes.
Positive ChargePromotes initial interaction with the cell membraneArginine (Arg)Mediates electrostatic interactions with negatively charged membrane components, initiating the uptake process.
FlexibilityAllows for conformational changes necessary for membrane translocationEntire peptide backboneEnables the peptide to adopt different conformations required for interacting with and crossing the cell membrane.

Advanced Research Methodologies and Techniques

Assays for Enzyme Kinetics and Inhibition (Km, Vmax, Ki, IC50)

Enzyme kinetic assays are fundamental in determining the potency and mechanism of inhibitors like Arg-Pro-Phe and its derivatives. These assays measure key parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50).

Research has focused on the inhibitory effects of peptides containing the this compound sequence against various proteases. For instance, the bradykinin (B550075) metabolite Arg-Pro-Pro-Gly-Phe (RPPGF), which contains the core Arg-Pro...Phe motif, has been shown to be a competitive inhibitor of the enzyme α-thrombin. physiology.orgnih.gov The inhibition constant (Ki) for RPPGF was determined by monitoring the hydrolysis of a chromogenic substrate, Sar-Pro-Arg-paranitroanilide, in the presence of varying concentrations of the peptide. physiology.org The results indicated that RPPGF competitively inhibits α-thrombin with a Ki of 1.75 ± 0.03 mM. physiology.orgnih.gov

The IC50 value, another critical measure of inhibitory potency, has also been determined for RPPGF in different contexts. In an assay measuring the binding of a peptide spanning the thrombin cleavage site on Protease-Activated Receptor 1 (PAR1), soluble RPPGF demonstrated an IC50 of 20 μM. physiology.orgnih.gov Furthermore, when assessing the binding of biotinylated RPPGF to the recombinant extracellular domain of PAR1, an IC50 value of 50 μM was observed. physiology.orgnih.gov

Kinetic parameters have also been established for other related peptides. A peptide with the sequence Arg-Pro-Hyp-Gly-Phe-Ser-DPhe-Phe-Arg (B3852) was found to inhibit human urinary kallikrein with a Ki of 2.5 μM. nih.gov Similarly, kinetic studies on peptides derived from ostrich egg white, such as Ala–Phe–Lys–Asp–Glu–Asp–Thr–Glu–Glu–Val–Pro–Phe–Arg, which terminates with the Pro-Phe-Arg sequence, revealed it to be a non-competitive inhibitor of Angiotensin-Converting Enzyme (ACE) with a Km of 0.45 mM, Vmax of 0.015 mM·min−1, and a Ki of 0.104 mM. scispace.com

Inhibitory Constants of this compound Related Peptides
PeptideTarget EnzymeParameterValueReference
Arg-Pro-Pro-Gly-Phe (RPPGF)α-ThrombinKi1.75 ± 0.03 mM physiology.orgnih.gov
Arg-Pro-Pro-Gly-Phe (RPPGF)PAR1 BindingIC5020 µM physiology.orgnih.gov
Arg-Pro-Pro-Gly-Phe (RPPGF)PAR1 Extracellular Domain BindingIC5050 µM physiology.orgnih.gov
Arg-Pro-Hyp-Gly-Phe-Ser-DPhe-Phe-ArgHuman Urinary KallikreinKi2.5 µM nih.gov
Ala–Phe–Lys–Asp–Glu–Asp–Thr–Glu–Glu–Val–Pro–Phe–ArgAngiotensin-Converting Enzyme (ACE)Ki0.104 mM scispace.com

Cell-Based Assays for Functional Activity

To understand the physiological relevance of this compound and related peptides, researchers utilize a variety of cell-based assays that measure functional responses.

The effect of this compound containing peptides on platelet function is a significant area of investigation. The pentapeptide Arg-Pro-Pro-Gly-Phe (RPPGF) has been identified as an inhibitor of α-thrombin-induced platelet aggregation and secretion. physiology.orgnih.govahajournals.org These assays typically involve preparing platelet-rich plasma from fresh blood and measuring the change in light transmission as platelets aggregate in response to an agonist like thrombin. ahajournals.org RPPGF was shown to inhibit platelet activation induced by α- and γ-thrombin without affecting activation by other agonists such as ADP or collagen. physiology.org While RPPGF was described as the minimal inhibitory peptide, further development led to analogs like rOicPaPhe(p-Me)-NH₂ (FM19), which completely inhibits threshold γ-thrombin-induced platelet aggregation at a concentration of 16 ± 4 µM. nih.gov

Intracellular calcium (Ca²⁺) mobilization is a key signaling event in many cell types, including platelets and fibroblasts, following receptor activation. Assays to measure Ca²⁺ flux often use fluorescent indicators, like Fura-2, which bind to calcium and change their fluorescence properties. The ratio of fluorescence at different excitation wavelengths is used to calculate the intracellular free Ca²⁺ concentration. ahajournals.org

Studies have demonstrated that bradykinin and its metabolite RPPGF can abolish the calcium mobilization induced by 1 nmol/L α-thrombin. ahajournals.org At a concentration of 1 mmol/L, RPPGF was found to produce an 80% inhibition of α-thrombin-induced Ca²⁺ mobilization. ahajournals.org Decreasing the concentration of RPPGF led to a return of calcium mobilization levels toward the uninhibited state. ahajournals.org These studies indicate that peptides containing the Arg-Pro...Phe sequence can interfere with critical cell signaling pathways by preventing the increase in intracellular calcium. ahajournals.orgresearchgate.net

Effect of RPPGF on α-Thrombin-Induced Calcium Mobilization
PeptideConcentrationEffectReference
Arg-Pro-Pro-Gly-Phe (RPPGF)1 mmol/L80% inhibition of Ca²⁺ mobilization ahajournals.org
Arg-Pro-Pro-Gly-Phe (RPPGF)0.5 mmol/LPartial inhibition of Ca²⁺ mobilization ahajournals.org
Arg-Pro-Pro-Gly-Phe (RPPGF)0.125 mmol/LMinimal inhibition of Ca²⁺ mobilization ahajournals.org

Cell migration is a crucial process in development, immune response, and disease states like cancer. In vitro migration assays, such as the Boyden chamber or Transwell assay, are used to study the effect of compounds on cell motility. nih.gov In these assays, cells are placed in an upper chamber and migrate through a porous membrane into a lower chamber containing a chemoattractant or test compound.

While direct studies on the tripeptide this compound are limited, research on related, larger peptides provides insight. For example, a study on prostate cancer cells used a modified Boyden chamber assay to investigate the effects of bradykinin receptor agonists, which have sequences containing the Arg-Pro-Pro-Gly-Phe structure. nih.gov A B1 receptor agonist (Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe) was shown to enhance the migration of DU145 prostate cancer cells, an effect that was significant at a 50nM concentration. nih.gov In contrast, a B2 receptor agonist did not produce a significant effect on cell migration. nih.gov Other studies have used Transwell assays to show that inhibitors targeting proteases that cleave substrates like HD-Pro-Phe-Arg-ρNa can reduce the migration of cancer cells. nih.govresearchgate.net

Chromatographic and Spectrometric Analysis of Peptide Metabolism

Understanding how peptides are broken down or modified in biological systems is crucial for drug development. Chromatographic and spectrometric techniques are essential tools for this analysis.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a powerful technique for separating, purifying, and quantifying peptides and their metabolites from complex biological samples. nih.govnih.gov The method separates molecules based on their hydrophobicity, allowing for high-resolution separation of peptides that may differ by only a single amino acid.

In the context of this compound related compounds, HPLC has been used extensively. For instance, peptides like RPPGF are purified using preparative RP-HPLC after synthesis to ensure high purity for biological assays. physiology.org Researchers have also used RP-HPLC to analyze kinins from biological fluids. In one study, kinins from the ascitic fluid of a cancer patient were purified and analyzed by RP-HPLC, leading to the identification of bradykinin and a novel variant, [hydroxyprolyl³]bradykinin (Arg-Pro-Hyp-Gly-Phe-Ser-Pro-Phe-Arg). nih.gov Another study used RP-HPLC to analyze the products of human kininogen hydrolysis by a renal acidic proteinase, identifying the released peptide Abz-bradykinin. nih.gov These examples demonstrate the utility of HPLC in identifying and quantifying this compound containing peptides and their metabolites in various biological contexts.

Mass Spectrometry for Cleavage Site Identification and Metabolite Analysis

Mass spectrometry (MS) is a pivotal analytical technique for identifying the specific sites where a peptide, such as one containing the this compound sequence, is cleaved by enzymes and for analyzing its resulting metabolites. sas.comopenbiochemistryjournal.com This method offers high sensitivity and selectivity, allowing for the precise determination of peptide fragments. openbiochemistryjournal.commdpi.com

Cleavage Site Identification:

Enzymatic degradation of peptides is a specific process. For instance, the enzyme trypsin cleaves at the carboxyl side of arginine and lysine (B10760008) residues, while chymotrypsin (B1334515) targets the carboxyl side of aromatic amino acids like phenylalanine. libretexts.org The endopeptidase Arg-C specifically cleaves at the C-terminus of arginine residues, even when proline is the subsequent amino acid, a common motif in this compound containing sequences. promega.jp

To identify cleavage sites, a peptide is incubated with a specific protease. The resulting mixture of peptide fragments is then analyzed by mass spectrometry. ucsf.edu Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly employed. mdpi.comlibretexts.org By comparing the mass-to-charge (m/z) ratios of the fragments to the original peptide, researchers can pinpoint the exact bond that was broken. sas.comopenbiochemistryjournal.com For example, studies on bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) have used MS to identify cleavage products. oup.comresearchgate.net

Metabolite Analysis:

Mass spectrometry is also crucial for identifying and quantifying metabolites of peptides in biological samples like plasma or tissue extracts. sas.combiorxiv.org High-resolution mass spectrometry (HRM) can distinguish between the peptide of interest and a multitude of other molecules present in a complex biological matrix. sas.com The process often involves selecting the molecular ion of the peptide, fragmenting it, and analyzing the resulting fragmentation pattern, which serves as a molecular fingerprint. sas.com This allows for the tracking of the metabolic fate of the this compound sequence within a biological system.

The following table provides an overview of enzymes and their specificity relevant to the this compound sequence:

EnzymeSpecificityReference
TrypsinCleaves at the C-terminal side of Arginine (Arg) and Lysine (Lys) residues. libretexts.org
ChymotrypsinCleaves at the C-terminal side of Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) residues. libretexts.org
Arg-CAn endopeptidase that cleaves at the C-terminus of Arginine (Arg) residues, including Arg-Pro bonds. promega.jp
NeprilysinCan act as a carboxydipeptidase, cleaving the Pro-Phe bond. researchgate.net

In Silico Modeling and Bioinformatic Approaches

Computational methods, collectively known as in silico modeling and bioinformatic approaches, are indispensable tools for predicting the biological properties and interactions of peptides like this compound. fptt.rumdpi.com These techniques offer a rapid and cost-effective means to screen and characterize peptides before undertaking more extensive experimental studies. fptt.ru

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. acs.orgnih.gov For peptides, QSAR models utilize descriptors that quantify the physicochemical properties of the amino acids, such as hydrophobicity, steric properties, and electronic properties. sciopen.com

The process involves compiling a dataset of peptides with known activities and then using statistical methods like Partial Least Squares (PLS) regression to build a predictive model. nih.govsciopen.com These models can then be used to predict the bioactivity of new peptide sequences, including those containing the this compound motif. sciopen.com The predictive power of a QSAR model is often assessed by its coefficient of determination (R²) and cross-validated R² (Q²). nih.govsciopen.com For example, QSAR models have been developed to predict the Angiotensin-Converting Enzyme (ACE) inhibitory activity of peptides. sciopen.com

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second molecule (a receptor or target protein). mdpi.comnih.gov This technique is instrumental in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. researchgate.netnih.gov

For the this compound sequence, molecular docking can be used to predict how it might bind to a specific protein target. The process involves generating multiple possible conformations of the peptide and fitting them into the binding site of the target protein. researchgate.net The different poses are then scored based on their binding energy, with lower energies indicating a more favorable interaction. researchgate.netjapsonline.com This approach has been used to study the interaction of various peptides with targets like the β2-AR receptor and JAK STAT 3. researchgate.netnih.gov

Prediction of Molecular Targets and Functional Effects

Bioinformatic tools and databases can be used to predict the potential molecular targets of a peptide and its subsequent functional effects. nih.govmdpi.com By comparing the sequence or structure of this compound to known bioactive peptides, it's possible to infer potential biological activities. fptt.ru Databases like BIOPEP and IUIS contain information on a wide range of bioactive peptides and their functions. fptt.ru

Furthermore, computational approaches can predict the likelihood of a peptide binding to various receptors and enzymes, helping to identify its primary molecular targets. mdpi.comajol.info This can provide insights into the peptide's mechanism of action and potential therapeutic applications or side effects. mdpi.com For example, in silico tools have been used to predict that peptides can target integrins, which are involved in cell migration. mdpi.com

Design and Application of Fluorescent Probes for this compound Enzymatic Studies

Fluorescent probes are powerful tools for studying enzyme activity in real-time. biosynth.comthermofisher.com These probes are designed to change their fluorescent properties upon enzymatic cleavage, providing a direct and sensitive measure of enzyme kinetics. rsc.org

For studying enzymes that act on the this compound sequence, a fluorescent probe can be synthesized by attaching a fluorophore and a quencher to a peptide substrate containing this sequence. In its intact state, the probe exhibits low fluorescence due to the proximity of the quencher to the fluorophore. When an enzyme cleaves the peptide bond within the this compound motif, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. rsc.org

An example of this approach is the use of internally quenched fluorescent substrates to study the activity of enzymes like neprilysin, which can cleave the Pro-Phe bond. researchgate.net A fluorescent derivative of bradykinin, Abz-RPPGFSPFRQ-EDDnp, has been used to explore the carboxydipeptidase activity of neprilysin. researchgate.net Similarly, fluorescently labeled inhibitors, such as Nα-[(acetylthio)acetyl]-D-Phe-Pro-Arg-CH2Cl, have been developed to probe the active sites of enzymes like prothrombin. nih.gov

The design of these probes is critical and often involves:

Selecting a specific peptide sequence recognized by the enzyme of interest.

Choosing an appropriate fluorophore-quencher pair with suitable spectral properties.

Synthesizing the probe and purifying it for use in enzymatic assays.

These fluorescent probes can be used in a variety of applications, including high-throughput screening of enzyme inhibitors and imaging enzyme activity in living cells. biosynth.com

Rheological Studies for Self-Assembled Peptide Gels

Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. For peptides like this compound, rheological studies are particularly relevant when they are part of larger self-assembling structures, such as hydrogels. researchgate.net

Self-assembling peptides can form three-dimensional networks that entrap water, creating hydrogels. researchgate.netmdpi.com The mechanical properties of these gels, such as their stiffness and viscosity, are critical for their potential applications, for instance, in drug delivery or tissue engineering. nih.gov

Rheological measurements, such as determining the storage modulus (G') and loss modulus (G''), provide quantitative data on the viscoelastic properties of the peptide gel. mdpi.com

Storage Modulus (G'): Represents the elastic component and is a measure of the energy stored in the material during deformation.

Loss Modulus (G''): Represents the viscous component and is a measure of the energy dissipated as heat during deformation.

A gel is typically characterized by G' being greater than G''. scholaris.ca Studies on self-assembling peptides, including those rich in arginine, have shown that the amino acid sequence directly influences the rheological properties of the resulting hydrogel. nih.gov For example, Fmoc-l-Arg-d-Phe-d-Phe-CONH2 has been shown to form proteolytically stable gels with potent bactericidal activities. researchgate.net Rheological studies can also reveal properties like shear-thinning and self-healing, which are important for the injectability and long-term stability of hydrogel-based materials. nih.govscholaris.ca

The following table summarizes key rheological parameters and their significance:

ParameterDescriptionSignificance
Storage Modulus (G') Measure of the elastic behavior of the material.Indicates the stiffness and solid-like character of the gel.
Loss Modulus (G'') Measure of the viscous behavior of the material.Indicates the liquid-like character and energy dissipation of the gel.
Complex Viscosity (η)*Overall resistance to flow.Characterizes the gel's flow behavior under shear.
Shear-Thinning Decrease in viscosity with increasing shear rate.Important for injectability of the hydrogel. nih.gov
Self-Healing Ability to recover mechanical properties after shear-induced damage.Indicates the stability and robustness of the gel network. nih.govscholaris.ca

Electron Microscopy for Peptide Nanostructure Characterization

Electron microscopy stands as a cornerstone technique for the high-resolution visualization and characterization of peptide self-assemblies. Methodologies such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable for elucidating the morphology, dimensions, and hierarchical organization of nanostructures formed by peptides like this compound and its analogues. researchgate.net These techniques provide direct visual evidence of the supramolecular architectures that arise from non-covalent interactions between peptide monomers.

Scanning Electron Microscopy (SEM) is particularly effective for imaging the surface topography of bulk peptide assemblies and dried hydrogels. acs.org For instance, in studies of peptides rich in arginine and phenylalanine, Field Emission Gun SEM (FEG-SEM) has been used to reveal the formation of extensive and homogeneously distributed fibrillar networks on substrates. nih.gov The morphology of these structures can be closely related to preparation parameters, such as peptide concentration and incubation time. nih.gov High-magnification SEM images can resolve individual structures, such as discrete nanotubes or the interconnected fibers within a hydrogel matrix. frontiersin.orggoogle.com The sample preparation for SEM often involves dehydrating the hydrogel, followed by critical point drying and coating with a conductive material like gold to prevent charging under the electron beam. acs.org

Transmission Electron Microscopy (TEM) offers higher magnification and resolution, enabling the detailed characterization of individual nanostructures. mdpi.com In research on alternating arginine-phenylalanine oligopeptides, TEM images have shown the coexistence of globular or spheroidal aggregates with long, unbranched fibers, the diameters of which can range from approximately 4 nm to 40 nm. nih.gov To enhance contrast and visualize the delicate peptide structures against the background, negative staining with heavy metal salts is a commonly employed TEM preparation technique. google.com Advanced methods like cryogenic TEM (cryo-TEM) are also utilized, which allow for the observation of the nanostructures in a vitrified, near-native state, thus preserving the hydrated architecture of the self-assembled peptide. acs.org

The combination of these electron microscopy techniques provides a comprehensive understanding of the polymorphism in peptide self-assembly, revealing morphologies that range from spherical particles and nanosheets to intricate fibrillar networks. nih.govunimi.itacs.org

Research Findings from Electron Microscopy Studies of Arginine-Phenylalanine Based Peptides

While direct electron microscopy studies focusing exclusively on the this compound tripeptide are not extensively documented in the reviewed literature, significant insights can be drawn from research on peptides containing arginine and phenylalanine residues, which serve as excellent models for understanding the self-assembly behavior.

Peptide SequenceMicroscopy Technique(s)Observed Nanostructure MorphologyKey Dimensions/Features
[Arg-Phe]4 SEM, TEM, Atomic Force Microscopy (AFM)Globular aggregates and long, unbranched fibers. nih.govFiber diameters range from ~4 nm to ~40 nm. nih.gov
[Arg-Phe]8 Field Emission Gun SEM (FEG-SEM)Fibrillar structures forming extensive, homogeneous networks. nih.govMorphology is dependent on preparation conditions like solvent and concentration. nih.gov
RFL4FR TEMUltrathin, flat nanosheets. acs.orgFormed via the lateral association of peptide chains. acs.org
Fmoc-FFY Cryo-Scanning Electron Microscopy (Cryo-SEM)Entangled fibrillary structures forming a hydrogel coating. frontiersin.orgThe hydrogel coating has a thickness of a few micrometers. frontiersin.org
T2R (ααβ-tripeptide) SEM, TEMHighly ordered spherical particles with nanomeric dimensions. unimi.itSome spheres appeared connected, while others were distinct entities. unimi.it

Future Research Directions and Translational Perspectives

Development of Novel Arg-Pro-Phe-Based Therapeutic Agents

The development of new drugs based on the this compound motif is a promising area of research. The modification of peptides with unnatural amino acids is a key strategy to enhance their therapeutic properties. mdpi.com For instance, incorporating synthetic amino acids can improve bioactivity, stability, in vivo half-life, lipophilicity, potency, and selectivity, while reducing toxicity. mdpi.com

One approach involves creating mimics of naturally occurring peptides. For example, novel morpholinone-based mimics of D-Phe-Pro-Arg have been synthesized and investigated as potential thrombin inhibitors. diva-portal.org This strategy of replacing parts of the peptide backbone can lead to compounds with improved pharmacological profiles.

Furthermore, the Arg-Phe sequence at the C-terminus of hemorphins is known to be crucial for their cardiovascular activities. mdpi.com Analogs of LVV-hemorphin-7, which contains this sequence, are being explored as potential therapeutic agents for conditions like memory loss, hypertension, and analgesia. mdpi.com These studies highlight the potential of designing novel therapeutics by modifying and building upon the this compound core.

Table 1: Examples of Peptide Analogs and Their Therapeutic Potential

Peptide/AnalogSequence/ModificationTherapeutic PotentialReference
LVV-hemorphin-7 AnalogsContains Arg-Phe at C-terminusMemory loss, hypertension, analgesia mdpi.com
VV-hemorphin-7 AnalogsModified with unnatural amino acids (e.g., Ac5c, Dap)Anticonvulsant activity mdpi.com
D-Phe-Pro-Arg MimicsMorpholinone-based structureThrombin inhibition diva-portal.org
Indolicidin AnalogsModified with unnatural amino acidsBroad-spectrum antimicrobial activity nih.gov

Exploration of Undiscovered Biological Targets for this compound

A significant challenge and a high-priority research area is the identification of specific biological targets for this compound. Currently, no high-affinity biological targets have been validated for the Pro-Phe-Arg sequence, and data on its absorption, distribution, and metabolism are lacking. vulcanchem.com This knowledge gap hinders the full understanding of its physiological role and therapeutic potential.

Future research should focus on comprehensive screening programs to identify the molecular partners of this compound. This could involve screening against panels of proteases, receptors, and other proteins to uncover its primary interaction partners within the cell. vulcanchem.com The Arg/N-degron pathway, which recognizes proteins with specific N-terminal residues including arginine, presents a potential area of investigation for the biological fate and function of this compound and its fragments. pnas.org

Advancements in High-Throughput Screening of this compound Analogs

High-throughput screening (HTS) is a critical tool for discovering novel bioactive molecules from large chemical libraries. Advances in HTS platforms can accelerate the identification of potent and selective this compound analogs. nih.govacs.org These technologies allow for the rapid screening of millions of compounds against specific biological targets. nih.govacs.org

For example, a mega-high-throughput screening platform has been developed for the discovery of sequence-defined non-natural polymers, demonstrating the capability to screen libraries with billions of compounds. nih.govacs.org Applying such platforms to libraries of this compound analogs could lead to the discovery of new therapeutic leads for a variety of diseases. The screening of peptide libraries has already proven successful in identifying compounds with antimicrobial and enzyme-inhibiting properties. frontiersin.orgnih.gov

Table 2: High-Throughput Screening Strategies for Peptide Analogs

Screening MethodApplicationPotential for this compound AnalogsReference
Mega-High-Throughput Screening (FAST)Discovery of non-natural polymer binders to protein targets.Rapidly screen vast libraries of this compound analogs for novel biological activities. nih.govacs.orgchemrxiv.org
Combinatorial Synthesis and ScreeningGeneration and screening of cyclic peptide libraries for antibacterial activity.Identify this compound analogs with improved therapeutic indices. nih.gov
Cell Painting Assay (CPA)Phenotypic profiling of small molecules with unknown targets.Elucidate the mechanism of action of bioactive this compound analogs. rsc.org

Integration of Multi-Omics Data in this compound Research

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding the complex biological effects of this compound. frontiersin.orgnih.govnih.gov By combining these datasets, researchers can gain a holistic view of the molecular changes induced by this tripeptide and its analogs. frontiersin.org

This integrated approach can help in:

Identifying Novel Targets: By correlating changes across different omics layers, it may be possible to identify previously unknown biological pathways and targets affected by this compound. nih.gov

Understanding Mechanisms of Action: Multi-omics can reveal the downstream effects of this compound on gene expression, protein levels, and metabolic pathways, providing insights into its mechanism of action. mdpi.com

Discovering Biomarkers: Integrated analysis can facilitate the discovery of biomarkers to predict the response to this compound-based therapies. frontiersin.org

Computational frameworks and algorithms are being developed to facilitate the seamless integration and analysis of diverse multi-omics datasets, which will be instrumental in advancing research on this compound. frontiersin.orgnih.gov

Q & A

Q. What are the recommended methods for synthesizing Arg-Pro-Phe and ensuring its purity in peptide research?

To synthesize this compound, solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is widely adopted due to its efficiency in producing short peptides . Critical steps include:

  • Coupling optimization : Use HOBt/DIC as activators for high coupling efficiency.
  • Purity validation : Employ reversed-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) and confirm molecular weight via MALDI-TOF mass spectrometry .
  • Contaminant removal : Dialysis or size-exclusion chromatography to eliminate residual solvents or truncated sequences.

Q. How should researchers design initial bioactivity assays for this compound?

Begin with in vitro assays targeting hypothesized pathways (e.g., ACE inhibition for hypertension studies):

  • Cell-based models : Use human umbilical vein endothelial cells (HUVECs) for endothelial function assays, with dose ranges of 1–100 µM .
  • Controls : Include positive controls (e.g., captopril for ACE inhibition) and vehicle controls.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests (α=0.05) and report effect sizes to avoid Type I/II errors .

Q. What are the best practices for characterizing this compound’s stability under physiological conditions?

  • pH stability : Incubate the peptide in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) at 37°C for 24 hours. Monitor degradation via LC-MS .
  • Thermal stability : Use differential scanning calorimetry (DSC) to assess melting points and aggregation tendencies.
  • Enzymatic resistance : Test against proteases (e.g., trypsin) using fluorometric assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Contradictions often arise from variability in experimental models or dosage regimes. Mitigate this by:

  • Meta-analysis : Pool data from studies using PRISMA guidelines, focusing on standardized endpoints (e.g., IC50 values for ACE inhibition) .
  • Assay harmonization : Compare results across orthogonal methods (e.g., fluorometric vs. colorimetric ACE assays) to identify method-specific artifacts .
  • Dose-response reevaluation : Use nonlinear regression to model efficacy thresholds and identify species-specific sensitivities .

Q. What advanced techniques are recommended for elucidating this compound’s mechanism of action?

  • Molecular docking : Simulate peptide-receptor interactions using AutoDock Vina with ACE (PDB ID: 1O8A) to predict binding affinities .
  • Transcriptomics : Perform RNA-seq on treated cell lines (e.g., HEK293) to identify differentially expressed genes in pathways like NO signaling .
  • In vivo models : Utilize spontaneously hypertensive rats (SHRs) with telemetry implants to monitor real-time blood pressure changes post-administration .

Q. How should researchers integrate multi-omics data to study this compound’s systemic effects?

Adopt a systems biology approach:

  • Proteomics : Use tandem mass tag (TMT) labeling to quantify plasma protein changes in animal models.
  • Metabolomics : Apply LC-QTOF-MS to profile serum metabolites, focusing on nitric oxide metabolites and oxidative stress markers .
  • Data integration : Leverage tools like Cytoscape for network analysis, prioritizing hub nodes (e.g., NOS3, SOD1) for functional validation .

Q. What strategies improve reproducibility in this compound research?

  • Open protocols : Share detailed synthetic procedures and assay conditions via platforms like Protocols.io .
  • Data transparency : Deposit raw LC-MS/MS and RNA-seq data in public repositories (e.g., PRIDE, GEO) with FAIR-compliant metadata .
  • Collaborative validation : Partner with independent labs to replicate key findings using blinded samples .

Methodological Resources Table

TechniqueApplicationKey ParametersReference
MALDI-TOF MSPeptide mass confirmationLaser intensity: 20–30% N2; reflector mode
Molecular DockingBinding affinity predictionGrid box: 60×60×60 Å; exhaustiveness=20
RNA-seqTranscriptomic profilingLibrary prep: TruSeq Stranded mRNA; depth: 30M reads/sample

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.